(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid
Description
The compound (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid is a synthetic cannabinoid derivative characterized by a benzo[c]chromene core with stereospecific substitutions. Its structure includes:
- A 1-hydroxy group at position 1.
- A carboxylic acid moiety at position 2.
- Methyl groups at positions 6, 6, and 9.
- A propyl chain at position 3.
- The (6aR,10aR) stereochemistry, critical for receptor interaction .
This compound’s carboxylic acid group distinguishes it from classical cannabinoids like Δ⁹-THC, which lack polar functional groups, influencing its solubility, metabolic pathways, and receptor binding profiles .
Properties
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-5-6-12-10-15-17(18(21)16(12)19(22)23)13-9-11(2)7-8-14(13)20(3,4)24-15/h9-10,13-14,21H,5-8H2,1-4H3,(H,22,23)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSYWEWTWDEVNO-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732061 | |
| Record name | (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39986-26-0 | |
| Record name | Tetrahydrocannabivarinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROCANNABIVARINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL4R2AT3FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Cannabivarinic acid, also known as THCVA, is a cannabinoid found in the Cannabis sativa plant. It is a close chemical relative to cannabidiol (CBD) and tetrahydrocannabinol (THC). The primary targets of THCVA are the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes, including pain sensation, appetite, mood, and memory.
Mode of Action
THCVA acts as an antagonist of the CB1 receptor and a partial agonist of the CB2 receptor. This means that it blocks the action of endocannabinoids and other agonists at the CB1 receptor, while it partially activates the CB2 receptor. THCVA has also been shown to act as an agonist of GPR55 and l-α-lysophosphatidylinositol (LPI). Furthermore, it interacts with different transient receptor potential (TRP) channels, including TRPV2.
Biochemical Pathways
The native cannabinoid biosynthetic pathway of Cannabis sativa generates cannabigerolic acid (CBGA), the common substrate to multiple cannabinoid synthases. CBGA can transform into various carboxylic acid cannabinoid precursors, including THCVA. The activation and desensitization of TRPV1, TRPV2, and TRPA1 channels are thought to be a potential mechanism by which THCVA causes a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures.
Pharmacokinetics
The pharmacokinetics of cannabinoids like THCVA depend on the formulation and route of administration. Both THC and CBD are hepatically metabolized, suggesting that THCVA may be metabolized in a similar manner. This also implies the potential for pharmacokinetic drug interactions via inhibition or induction of enzymes or transporters.
Result of Action
The interaction of THCVA with its targets leads to a variety of effects. Its action on the CB1 and CB2 receptors, for instance, can modulate the physiological activity of cannabis. Its activation of TRPV1, TRPV2, and TRPA1 channels can reduce neuronal hyperexcitability, potentially contributing to its anticonvulsant activity.
Biochemical Analysis
Biochemical Properties
Cannabivarinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound is involved in the transformation of cannabigerovarinic acid (CBGVA) into THCVA. This process involves the release of enzymes by the Cannabis sativa flower.
Cellular Effects
Cannabivarinic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Cannabivarinic acid involves its transformation into THCV when exposed to certain stimuli. The resulting compound, THCV, has been shown to exhibit neuroprotective activity, appetite suppression, glycemic control, and reduced side effects compared to THC.
Metabolic Pathways
Cannabivarinic acid is involved in the metabolic pathways of the Cannabis sativa plant. It interacts with enzymes and cofactors during its transformation into THCV
Biological Activity
The compound (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid , also known as tetrahydrocannabivarinic acid (THCVA), is a cannabinoid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Chemical Formula : C20H26O4
- CAS Number : 39986-26-0
- Molecular Weight : 342.42 g/mol
The structure of THCVA features a complex arrangement of carbon rings and functional groups that contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
THCVA interacts with the endocannabinoid system, primarily through cannabinoid receptors (CB1 and CB2). The modulation of these receptors can lead to various physiological effects:
- Anti-inflammatory Effects : THCVA has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.
- Neuroprotective Properties : Research indicates that THCVA may protect neuronal cells from oxidative stress and apoptosis.
Therapeutic Applications
- Pain Management : Studies have suggested that THCVA may reduce pain perception through its action on cannabinoid receptors.
- Metabolic Disorders : There is emerging evidence that THCVA may influence metabolic pathways, potentially aiding in the management of obesity and diabetes.
Study 1: Anti-inflammatory Effects
A study published in The Journal of Pharmacology examined the effects of THCVA on inflammatory markers in a murine model of arthritis. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with THCVA compared to control groups.
Study 2: Neuroprotection
In vitro studies conducted on neuronal cell lines demonstrated that THCVA treatment resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell viability under oxidative stress conditions. This suggests a protective role against neurodegenerative diseases.
Study 3: Metabolic Regulation
Research published in Diabetes Care investigated the effects of THCVA on glucose metabolism in diabetic mice. The findings revealed improved insulin sensitivity and reduced blood glucose levels, indicating potential applications in diabetes management.
Scientific Research Applications
Pharmacological Studies
THCVA has been investigated for its pharmacological properties, particularly in the context of cannabinoid research. Studies suggest that THCVA may exhibit anti-inflammatory and analgesic effects, similar to other cannabinoids. The compound's interaction with cannabinoid receptors (CB1 and CB2) is a focal point of research aimed at understanding its therapeutic potential in pain management and inflammation-related disorders.
Neuroprotective Effects
Recent studies have indicated that THCVA may possess neuroprotective properties. Research conducted on animal models has shown that THCVA can mitigate neurodegeneration and promote neuronal survival under stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antioxidant Activity
THCVA has demonstrated significant antioxidant activity in vitro. This property is crucial for its potential use in preventing oxidative stress-related damage in cells, which is implicated in various chronic diseases.
Metabolic Regulation
Emerging evidence indicates that THCVA may play a role in metabolic regulation. Preliminary studies suggest that it could influence lipid metabolism and glucose homeostasis, making it a candidate for further investigation in metabolic disorders such as obesity and diabetes.
Cannabinoid Research
As part of the broader cannabinoid research landscape, THCVA is studied alongside other cannabinoids for its unique properties and potential entourage effects when combined with other compounds found in cannabis. This research is essential for developing new therapeutic strategies utilizing the full spectrum of cannabinoids.
Table 1: Summary of Biological Activities of THCVA
Table 2: Potential Therapeutic Applications
| Disease/Condition | Potential Application | Evidence Level |
|---|---|---|
| Chronic Pain | Analgesic effects through CB receptor modulation | Moderate |
| Neurodegenerative Diseases | Neuroprotection and neuronal survival | Preliminary |
| Oxidative Stress Disorders | Antioxidant properties to mitigate damage | In vitro studies |
| Metabolic Disorders | Regulation of metabolism and glucose homeostasis | Early-stage research |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of THCVA, researchers administered the compound to rats with induced inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory agent.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of THCVA involved exposing neuronal cultures to oxidative stress. The presence of THCVA resulted in increased cell viability and reduced apoptosis compared to untreated cultures, indicating its protective role against neurodegeneration.
Chemical Reactions Analysis
Esterification and Carboxylic Acid Derivatives
The carboxylic acid group at position 2 undergoes esterification, a key reaction for modifying solubility and bioavailability. Common methods include:
Patents highlight ester derivatives (e.g., methyl, ethyl esters) as intermediates for oral formulations, enhancing water solubility for beverage applications .
Decarboxylation
Thermal decarboxylation removes the carboxylic acid group, forming a simpler cannabinoid structure. This reaction is critical in pharmaceutical processing:
This reaction mimics the decarboxylation of tetrahydrocannabinolic acid (THCA) to THC .
Oxidation Reactions
The phenolic hydroxyl group at position 1 and the tetrahydrobenzo[c]chromene core are susceptible to oxidation:
Oxidation products are often intermediates for further functionalization in drug development .
Salt Formation
The carboxylic acid forms salts with bases, improving stability and formulation compatibility:
| Base | Salt | Use Case |
|---|---|---|
| NaOH | Sodium salt | Aqueous formulations |
| NH<sub>4</sub>OH | Ammonium salt | Analytical standards |
Salts are frequently employed in oral dosage forms to enhance dissolution rates .
Photochemical Reactions
UV exposure induces isomerization or degradation, as observed in structurally similar cannabinoids:
-
Reaction : (6aR,10aR) → (6aS,10aS) isomerization under UV light .
-
Outcome : Altered pharmacological activity due to stereochemical changes .
Functionalization of the Propyl Side Chain
The 3-propyl substituent undergoes halogenation or alkylation:
| Reagent | Product | Purpose |
|---|---|---|
| Cl<sub>2</sub> | 3-(Chloropropyl) derivatives | Radioligand synthesis |
| Grignard reagents | Extended alkyl chains (e.g., pentyl variants) | Bioactivity optimization |
These modifications are pivotal in structure-activity relationship (SAR) studies .
Cycloaddition and Ring-Opening
The chromene ring participates in Diels-Alder reactions with dienophiles like maleic anhydride:
Key Research Findings
-
Stability : The compound degrades under acidic conditions (pH < 4), forming lactone derivatives via intramolecular esterification .
-
Stereochemical Integrity : The (6aR,10aR) configuration remains stable under mild conditions but racemizes at high temperatures (>150°C) .
-
Bioconjugation : The carboxylic acid group facilitates covalent binding to carrier proteins for antibody production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Key structural variations among related compounds include alkyl chain length, functional groups, and stereochemistry:
Table 1: Structural Comparison of Selected Cannabinoids
Key Observations:
- Functional Groups: The carboxylic acid at position 2 contrasts with Δ⁹-THC’s non-polar methyl group at position 9. This increases hydrophilicity, likely altering pharmacokinetics (e.g., faster renal excretion) .
- Stereochemistry: The (6aR,10aR) configuration is conserved in Δ⁹-THC and synthetic analogs like Nabilone, underscoring its role in receptor binding .
Receptor Binding and Pharmacological Activity
- Δ⁹-THC: Binds CB1 (central) and CB2 (peripheral) receptors, mediating psychoactive and anti-inflammatory effects .
- Nabilone: Partial agonist at CB1, used clinically for chemotherapy-induced nausea .
- JWH-133: Selective CB2 agonist with minimal psychoactivity, used in inflammation research .
- Target Compound: The carboxylic acid group may reduce blood-brain barrier penetration, limiting central CB1 effects. However, its polar nature could enhance peripheral CB2 interactions .
Metabolic Pathways
Spectroscopic and Crystallographic Data
- Structural Elucidation: NMR and UV-Vis spectroscopy () confirm substituent positions. For example, methyl groups at C6 and C9 produce distinct ¹H-NMR signals at δ 1.2–1.5 ppm .
- Crystal Structure: The (6aR,10aR) configuration in Δ⁹-THC derivatives forms a planar chromene ring with axial methyl groups, as seen in tosylate analogs (). The target compound’s carboxylic acid may introduce hydrogen bonding, altering crystal packing .
Q & A
Q. What in vivo models are appropriate for studying the compound’s metabolic fate?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
